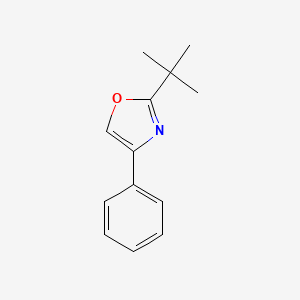![molecular formula C14H31NS4 B14534062 7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine CAS No. 62487-09-6](/img/structure/B14534062.png)
7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine is an organic compound characterized by the presence of ethyldisulfanyl groups and a dimethylheptan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine typically involves the introduction of ethyldisulfanyl groups onto a heptan-1-amine backbone. This can be achieved through a series of reactions including thiol-disulfide exchange reactions and alkylation processes. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine undergoes various chemical reactions including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The disulfide bonds can undergo redox reactions, influencing the activity of redox-sensitive proteins and pathways. This compound may also modulate signaling pathways by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl propyl disulfide: Similar in having disulfide bonds but differs in the alkyl groups attached.
3-(Ethyldithio)-2-methylfuran: Contains ethyldisulfanyl groups but has a furan ring instead of a heptan-1-amine backbone.
Uniqueness
7-(Ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine is unique due to its specific combination of ethyldisulfanyl groups and a dimethylheptan-1-amine backbone, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62487-09-6 |
|---|---|
Molecular Formula |
C14H31NS4 |
Molecular Weight |
341.7 g/mol |
IUPAC Name |
7-(ethyldisulfanyl)-6-[(ethyldisulfanyl)methyl]-N,N-dimethylheptan-1-amine |
InChI |
InChI=1S/C14H31NS4/c1-5-16-18-12-14(13-19-17-6-2)10-8-7-9-11-15(3)4/h14H,5-13H2,1-4H3 |
InChI Key |
RJIQJWNMYZOFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCSSCC(CCCCCN(C)C)CSSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(Methanesulfonyl)naphthalen-2-yl]-2-oxoethyl benzoate](/img/structure/B14533982.png)
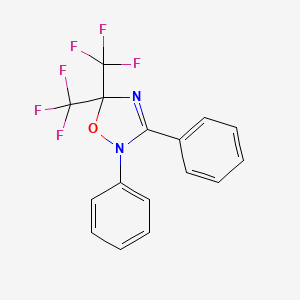
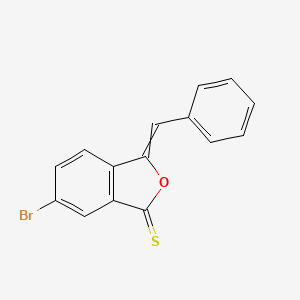
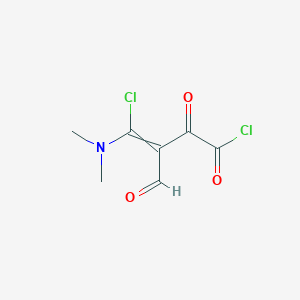
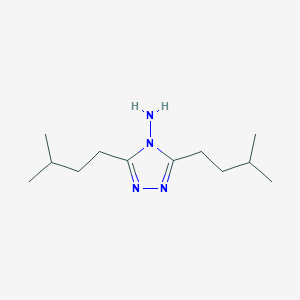
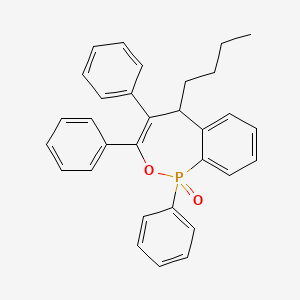
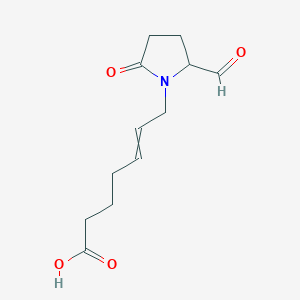
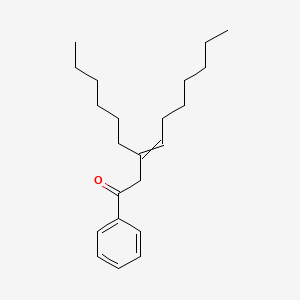
![N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14534028.png)
![2-[Methyl(phenyl)amino]-5-(1-phenylethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14534033.png)
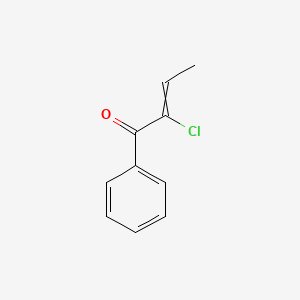
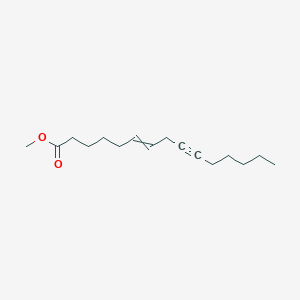
![7-Bromo-7-fluorobicyclo[4.1.0]heptane](/img/structure/B14534061.png)
